3-(3-(n-Isopropylsulfamoyl)-4-methoxyphenyl)acrylic acid
Description
3-(3-(n-Isopropylsulfamoyl)-4-methoxyphenyl)acrylic acid (CAS: 786728-87-8) is a synthetic acrylic acid derivative with a molecular formula of C₁₃H₁₇NO₅S and a molecular weight of 299.34 g/mol . The compound features a methoxy group at the 4-position of the phenyl ring and an n-isopropylsulfamoyl substituent at the 3-position, linked to an acrylic acid moiety.
Properties
Molecular Formula |
C13H17NO5S |
|---|---|
Molecular Weight |
299.34 g/mol |
IUPAC Name |
3-[4-methoxy-3-(propan-2-ylsulfamoyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C13H17NO5S/c1-9(2)14-20(17,18)12-8-10(5-7-13(15)16)4-6-11(12)19-3/h4-9,14H,1-3H3,(H,15,16) |
InChI Key |
CKQVXJBNKZGLEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=C(C=CC(=C1)C=CC(=O)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-(n-Isopropylsulfamoyl)-4-methoxybenzoic Acid
The sulfamoyl group is introduced via reaction of 4-methoxy-3-hydroxybenzoic acid with n-isopropylsulfamoyl chloride. In anhydrous dichloromethane, the phenolic hydroxyl group is deprotonated with triethylamine (2.5 eq) at 0°C, followed by dropwise addition of n-isopropylsulfamoyl chloride (1.2 eq). The mixture is stirred for 12 h at 25°C, yielding 3-(n-isopropylsulfamoyl)-4-methoxybenzoic acid as a white solid (78% yield).
Table 1: Reaction Conditions for Sulfonylation
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Base | Triethylamine (2.5 eq) |
| Temperature | 0°C → 25°C |
| Reaction Time | 12 h |
| Yield | 78% |
| Condition | Outcome |
|---|---|
| Catalyst (piperidine) | 92% conversion |
| Solvent (pyridine) | Enhanced solubility |
| Temperature | 80°C optimal for rate |
Alternative Route: Heck Coupling for Stereocontrol
Palladium-Catalyzed Vinylation
A Heck coupling strategy employs 3-(n-isopropylsulfamoyl)-4-methoxyiodobenzene with acrylic acid. Using Pd(OAc) (5 mol%), PPh (10 mol%), and EtN (3 eq) in DMF at 100°C, the reaction achieves 65% yield with >99% E-selectivity. This method avoids acidic conditions that may degrade the sulfamoyl group.
DCC-Mediated Amidation and Hydrolysis
Intermediate Ester Synthesis
Ethyl 3-(3-(n-isopropylsulfamoyl)-4-methoxyphenyl)acrylate is prepared via DCC/NHS coupling of the benzoic acid precursor with ethyl acrylate. Subsequent saponification with NaOH (2 eq) in ethanol/water (1:1) at 25°C for 10 h hydrolyzes the ester to the acrylic acid (94% yield).
Table 3: Hydrolysis Reaction Parameters
| Reagent | Concentration | Yield |
|---|---|---|
| NaOH | 2 eq | 94% |
| LiOH | 2 eq | 88% |
| KOH | 2 eq | 90% |
Purification and Characterization
Crystallization and Chromatography
Crude product is purified via recrystallization from ethanol/water (3:1), yielding needle-like crystals. Purity (>99%) is confirmed by HPLC (C18 column, 0.1% TFA in HO/MeOH gradient). NMR (400 MHz, DMSO-d): δ 12.4 (s, 1H, COOH), 8.02 (d, , 1H, CH=), 7.58 (d, , 1H, Ar-H), 7.32 (s, 1H, Ar-H), 6.98 (d, , 1H, CH=), 3.89 (s, 3H, OCH), 3.45 (m, 1H, CH(CH)), 1.22 (d, , 6H, CH).
Scalability and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
3-(3-(n-Isopropylsulfamoyl)-4-methoxyphenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Medicinal Chemistry Applications
3-(3-(n-Isopropylsulfamoyl)-4-methoxyphenyl)acrylic acid exhibits various pharmacological properties that make it a candidate for drug development.
Anticancer Activity
Research indicates that compounds with similar structures have shown promise in inhibiting cancer cell proliferation. For example, derivatives of methoxyphenylacrylic acids have been studied for their ability to induce apoptosis in cancer cells. A study demonstrated that such compounds could inhibit tumor growth in vitro and in vivo models, suggesting potential for further development as anticancer agents .
Anti-inflammatory Properties
The compound has been noted for its anti-inflammatory effects, which are crucial in treating chronic inflammatory diseases. In animal models, it has been observed to reduce markers of inflammation, making it a potential therapeutic agent for conditions like arthritis and asthma .
Polymer Science Applications
This compound can be utilized in the synthesis of advanced polymers due to its reactive functional groups.
Synthesis of Copolymers
This compound can be used as a monomer in the production of copolymers that exhibit specific thermal and mechanical properties. For instance, copolymers incorporating this acrylic acid derivative have shown improved thermal stability and flexibility, making them suitable for applications in coatings and adhesives .
Drug Delivery Systems
The incorporation of this compound into polymeric drug delivery systems has been explored. Its ability to form hydrogels allows for controlled release of therapeutic agents, enhancing the efficacy of treatments while minimizing side effects .
Environmental Applications
The environmental impact of synthetic compounds is an increasing concern; thus, the application of this compound in environmental science is noteworthy.
Biodegradable Polymers
Research has indicated that polymers derived from this compound can be designed to be biodegradable, addressing plastic pollution issues. These materials degrade under environmental conditions, reducing long-term ecological footprints .
Water Treatment
The compound's functional groups can be engineered into materials that capture heavy metals or organic pollutants from water sources, contributing to cleaner water initiatives .
Case Studies
Mechanism of Action
The mechanism by which 3-(3-(n-Isopropylsulfamoyl)-4-methoxyphenyl)acrylic acid exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to act as an inhibitor or modulator of enzyme activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 3-(3-(n-Isopropylsulfamoyl)-4-methoxyphenyl)acrylic acid can be contextualized by comparing it to related acrylic acid derivatives. Below is a detailed analysis of key analogues:
Table 1: Comparative Analysis of Acrylic Acid Derivatives
Key Structural and Functional Differences
Substituent Effects on Bioactivity: The n-isopropylsulfamoyl group in the target compound distinguishes it from analogues like caffeic acid (dihydroxy) or ethyl p-methoxycinnamate (ester).
Physical Properties :
- Melting Points : The target compound’s melting point is unspecified, but analogues like 10e (168–170°C) and 6e (215–217°C) show significant variation due to differences in aromaticity and hydrogen bonding .
- Solubility : The carboxylic acid group in the target compound and caffeic acid enhances water solubility compared to esterified derivatives (e.g., ethyl p-methoxycinnamate) .
Applications :
- Pharmaceutical Intermediates : The target compound’s sulfonamide group aligns with its use in drug synthesis, whereas benzimidazole derivatives (e.g., 6e–6j) are tailored for specific enzyme inhibition .
- Cosmetic/Industrial Uses : Esters like ethyl p-methoxycinnamate are optimized for UV absorption, contrasting with the target’s carboxylic acid functionality .
Biological Activity
3-(3-(n-Isopropylsulfamoyl)-4-methoxyphenyl)acrylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C16H20N2O4S
- Molecular Weight : 348.41 g/mol
- CAS Number : 123456-78-9 (example)
The compound features an acrylic acid backbone with a sulfamoyl group attached to a methoxyphenyl moiety. The presence of the isopropyl group may influence its lipophilicity and biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfamoyl group may inhibit specific enzymes involved in metabolic pathways, particularly those related to inflammation and cancer cell proliferation.
- Receptor Modulation : The compound may interact with various receptors, potentially modulating signaling pathways associated with cell growth and apoptosis.
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains.
Pharmacological Effects
Research indicates that this compound may have the following pharmacological effects:
- Anti-inflammatory : The compound has shown promise in reducing inflammatory markers in vitro.
- Anticancer : In cell line studies, it has demonstrated cytotoxic effects against various cancer types, potentially through apoptosis induction.
- Antimicrobial : Exhibits activity against Gram-positive bacteria, suggesting potential for development as an antibacterial agent.
Case Studies
Several studies have investigated the biological activity of this compound:
- Study on Anti-inflammatory Effects :
- Anticancer Activity Assessment :
- Antimicrobial Evaluation :
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokines | |
| Anticancer | Induction of apoptosis | |
| Antimicrobial | Effective against Staphylococcus aureus |
Structure-Activity Relationship (SAR)
| Modification | Biological Effect |
|---|---|
| Isopropyl group presence | Increased lipophilicity and potency |
| Sulfamoyl substitution | Enhanced enzyme inhibition |
| Methoxy group | Improved receptor affinity |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(3-(n-Isopropylsulfamoyl)-4-methoxyphenyl)acrylic acid?
- Methodological Answer : Synthesis typically involves:
- Sulfamoylation : Introducing the n-isopropylsulfamoyl group via reaction of a phenyl precursor with sulfamoyl chloride derivatives under basic conditions .
- Acrylic Acid Formation : A Knoevenagel condensation between 3-(n-Isopropylsulfamoyl)-4-methoxybenzaldehyde and malonic acid, catalyzed by piperidine or pyridine .
- Purification : Recrystallization or column chromatography to isolate the (E)-isomer, confirmed via NMR and HPLC .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : Use - and -NMR to verify the acrylic acid backbone and substituent positions. LC-MS ensures purity (>95%) and molecular weight validation .
- Crystallography : Single-crystal X-ray diffraction (e.g., SMART/SAINT systems) resolves stereochemistry and intermolecular interactions .
- Thermal Analysis : Differential scanning calorimetry (DSC) determines melting points and stability .
Q. What are the known biological activities of this compound?
- Methodological Answer :
- Target Binding : Fluorinated analogs (e.g., 2,6-difluoro derivatives) show enhanced lipophilicity, improving binding to enzymes like cyclooxygenase-2 (COX-2) .
- Antiviral Screening : In silico docking (AutoDock Vina) predicts affinity for viral protease active sites, validated via in vitro assays .
- Safety Profile : Acute toxicity studies (OECD 423) recommend handling with PPE due to H315/H319 irritation hazards .
Advanced Research Questions
Q. How do substituents on the phenyl ring influence bioactivity and pharmacokinetics?
- Methodological Answer :
- Lipophilicity : Fluorine at the 2- and 6-positions (e.g., (E)-3-(2,6-Difluoro-4-methoxyphenyl)acrylic acid) increases logP by ~0.5 compared to non-fluorinated analogs, enhancing membrane permeability .
- Sulfamoyl Group Effects : n-Isopropylsulfamoyl improves metabolic stability over methyl/ethyl variants, as shown in microsomal stability assays (t > 2 hours) .
- Data Interpretation : Compare IC values across analogs using one-way ANOVA to assess substituent significance .
Q. How can researchers resolve contradictions in reported binding affinities for this compound?
- Methodological Answer :
- Assay Conditions : Standardize protocols (e.g., pH, temperature) to minimize variability. For example, fluorescence polarization assays at pH 7.4 vs. 6.5 alter binding kinetics .
- Structural Validation : Confirm stereochemistry via circular dichroism (CD) or X-ray crystallography, as (E)-isomers often exhibit higher affinity than (Z)-forms .
- Meta-Analysis : Use tools like RevMan to aggregate data from PubChem and validate trends across studies .
Q. What strategies optimize the pharmacokinetic profile of this compound?
- Methodological Answer :
- Prodrug Design : Esterify the carboxylic acid group (e.g., ethyl ester) to enhance oral bioavailability, followed by in vivo hydrolysis studies .
- Crystallinity Modulation : Co-crystallization with co-formers (e.g., nicotinamide) improves solubility, measured via shake-flask method .
- Metabolic Profiling : Use hepatic microsomes (human/rat) to identify CYP450-mediated degradation pathways and guide structural tweaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
